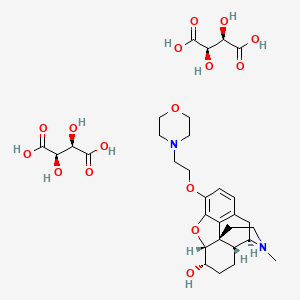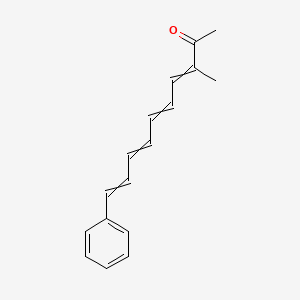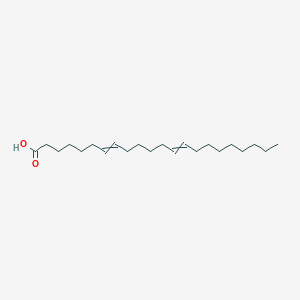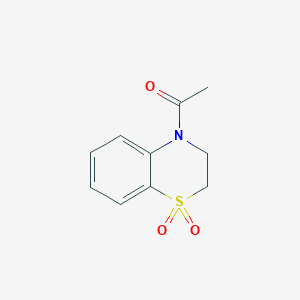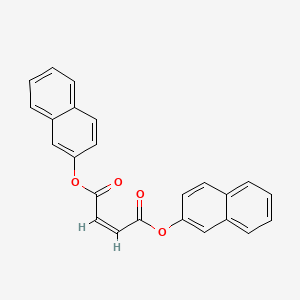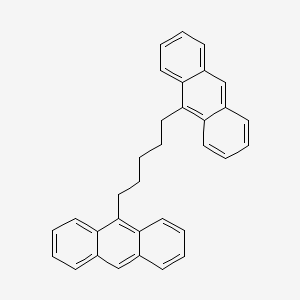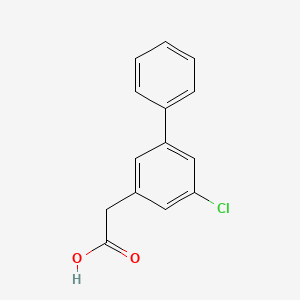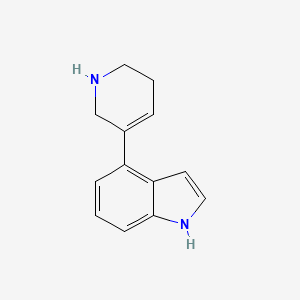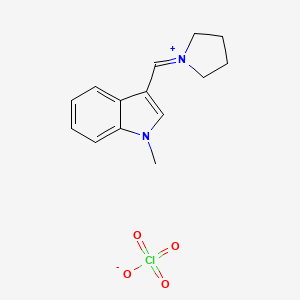![molecular formula C10H10N2O3 B14442792 Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate CAS No. 75985-20-5](/img/structure/B14442792.png)
Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate is a synthetic organic compound that features a furan ring substituted with a cyanoaziridine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate typically involves a multi-step process. One common method includes the reaction of methyl 5-formylfuran-2-carboxylate with 2-cyanoaziridine in the presence of a suitable base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino-substituted furan derivatives.
Substitution: Various substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyanoaziridine and furan moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A compound with a similar furan-2-carboxylate core but different substituents.
Methyl 5-(2-chloro-4-nitrophenyl)furan-2-carboxylate: Another related compound with a chloro substituent instead of a cyanoaziridine group.
Uniqueness
Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate is unique due to the presence of the cyanoaziridine group, which imparts distinct chemical reactivity and potential bioactivity compared to other furan-2-carboxylate derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
75985-20-5 |
|---|---|
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-10(13)9-3-2-8(15-9)6-12-5-7(12)4-11/h2-3,7H,5-6H2,1H3 |
Clave InChI |
JGGGPHSHIRUOKI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(O1)CN2CC2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


